molecular formula C8H6BrCl2NO B195759 4-Amino-3,5-dichlorophenacylbromide CAS No. 37148-47-3

4-Amino-3,5-dichlorophenacylbromide

Cat. No.: B195759
CAS No.: 37148-47-3
M. Wt: 282.95 g/mol
InChI Key: ATKJJUFAWYSFID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3,5-dichlorophenacylbromide is synthesized from 4-amino-3,5-dichloroacetophenone. The process involves dissolving 4-amino-3,5-dichloroacetophenone in chloroform and heating it to 65°C. Bromine is then added dropwise with stirring. After a few minutes of stirring, ethanol is added, and the mixture is stirred further. The resulting crystals are filtered out, washed with chloroform, and dried at low temperature to obtain the final product .

Industrial Production Methods

While specific industrial production methods are not detailed, the synthesis process described above can be scaled up for industrial applications. The key steps involve careful control of temperature and the addition of reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichlorophenacylbromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and utility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKJJUFAWYSFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190628
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
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Molecular Weight

282.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37148-47-3
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one
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Record name 1-(4-AMINO-3,5-DICHLOROPHENYL)-2-BROMOETHAN-1-ONE
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